molecular formula C11H20O10 B1236823 Isoprimeverose CAS No. 534-98-5

Isoprimeverose

Cat. No.: B1236823
CAS No.: 534-98-5
M. Wt: 312.27 g/mol
InChI Key: XOPPYWGGTZVUFP-VUMGGCQHSA-N
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Description

Isoprimeverose is a disaccharide composed of one glucose molecule and one xylose molecule linked by an alpha-1,6-glycosidic bond. It is a component of xyloglucan, a polysaccharide found in the cell walls of plants. Xyloglucan plays a crucial role in plant cell wall structure and function, contributing to the mechanical strength and flexibility of the cell wall.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoprimeverose can be prepared through the controlled enzymatic hydrolysis of xyloglucan. Enzymes such as this compound-producing oligoxyloglucan hydrolase (IPase) from Aspergillus oryzae and Phaeoacremonium minimum are used to hydrolyze xyloglucan oligosaccharides, releasing this compound .

Industrial Production Methods: Industrial production of this compound involves the use of microbial fermentation processes. Aspergillus oryzae and Phaeoacremonium minimum are commonly used microorganisms for this purpose. The fermentation process is optimized to produce high yields of this compound by controlling factors such as pH, temperature, and nutrient availability .

Chemical Reactions Analysis

Types of Reactions: Isoprimeverose primarily undergoes hydrolysis reactions. Enzymes such as this compound-producing oligoxyloglucan hydrolase (IPase) catalyze the hydrolysis of the alpha-1,6-glycosidic bond, releasing glucose and xylose .

Common Reagents and Conditions: The hydrolysis of this compound is typically carried out using specific glycoside hydrolases under mild conditions. The reaction conditions include a neutral pH and moderate temperatures (30-40°C) to ensure optimal enzyme activity .

Major Products Formed: The primary products of this compound hydrolysis are glucose and xylose. These monosaccharides can be further utilized in various biochemical pathways or industrial applications .

Scientific Research Applications

Isoprimeverose has several scientific research applications, including:

Mechanism of Action

Isoprimeverose exerts its effects through enzymatic hydrolysis. The enzyme this compound-producing oligoxyloglucan hydrolase (IPase) recognizes and binds to the alpha-1,6-glycosidic bond in this compound. The enzyme then catalyzes the hydrolysis of this bond, releasing glucose and xylose. This process involves the formation of a glycosyl-enzyme intermediate, followed by the release of the hydrolysis products .

Comparison with Similar Compounds

    Cellobiose: A disaccharide composed of two glucose molecules linked by a beta-1,4-glycosidic bond.

    Maltose: A disaccharide composed of two glucose molecules linked by an alpha-1,4-glycosidic bond.

    Lactose: A disaccharide composed of one glucose molecule and one galactose molecule linked by a beta-1,4-glycosidic bond.

Uniqueness of Isoprimeverose: this compound is unique due to its alpha-1,6-glycosidic bond between glucose and xylose, which is not commonly found in other disaccharides. This unique linkage contributes to its specific role in the structure and function of plant cell walls .

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O10/c12-1-4(13)7(16)8(17)5(14)2-20-11-10(19)9(18)6(15)3-21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPPYWGGTZVUFP-VUMGGCQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968060
Record name 6-O-Pentopyranosylhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534-98-5
Record name Isoprimeverose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=534-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoprimeverose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-O-Pentopyranosylhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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